molecular formula C7H16Cl2N4 B13452898 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride

5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride

Cat. No.: B13452898
M. Wt: 227.13 g/mol
InChI Key: QSOMQROWNXMXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride is a chemical compound of significant interest in pharmaceutical and agrochemical research. This molecule features a 3-aminopyrazole core, a privileged scaffold in medicinal chemistry known for its versatility and ability to interact with diverse biological targets. The structure is further functionalized with an ethylaminomethyl group at the 5-position, which can enhance solubility and provide a handle for further chemical modification, making it a valuable building block for constructing compound libraries. Potential Research Applications & Value: The 3-aminopyrazole scaffold is recognized for its broad spectrum of pharmacological activities. Researchers investigate such structures for developing new therapeutic agents due to their documented potential in various areas. This includes serving as a key intermediate in the synthesis of molecules for anticancer research, where similar compounds have shown activity as kinase inhibitors and tubulin polymerization inhibitors. The framework is also relevant in anti-infective research, with studies showing that 3-aminopyrazoles can exhibit antibacterial and antifungal properties. Furthermore, the aminopyrazole structure is a common feature in compounds with anti-inflammatory and analgesic effects. Research Use Only: This product is provided for chemical and biological research purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The safety data for this specific compound may not be fully characterized. Researchers should handle this material with care, using appropriate personal protective equipment (PPE) and adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C7H16Cl2N4

Molecular Weight

227.13 g/mol

IUPAC Name

5-(ethylaminomethyl)-1-methylpyrazol-3-amine;dihydrochloride

InChI

InChI=1S/C7H14N4.2ClH/c1-3-9-5-6-4-7(8)10-11(6)2;;/h4,9H,3,5H2,1-2H3,(H2,8,10);2*1H

InChI Key

QSOMQROWNXMXFL-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=NN1C)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride typically involves the reaction of 1-methyl-3-amino-5-chloromethylpyrazole with ethylamine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is often obtained as a dihydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, molecular, and functional differences between 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride and structurally related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features References
5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride (Target) C₇H₁₆Cl₂N₄ 226.92 -CH₃ (position 1), -NH₂ (position 3), -CH₂NHCH₂CH₃ (position 5) Dihydrochloride salt enhances solubility; ethylaminomethyl group for H-bonding. N/A¹
{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride C₈H₁₁Cl₂N₃S 252.17 -CH₂NH₂ (position 3), 2-thienyl (position 5) Thienyl group introduces aromatic sulfur; potential for π-π interactions.
3-Amino-5-ethyl-1H-pyrazole hydrochloride C₅H₁₀ClN₃ 147.61 -NH₂ (position 3), -CH₂CH₃ (position 5) Smaller hydrophobic structure; hydrochloride salt for research use.
{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride C₁₄H₁₈Cl₂N₃F 320.23 -CH₃ (position 1), -CH₂CH₂CH₂N(CH₃) (position 3), 3-F-C₆H₄ (position 5) Fluorophenyl group enhances lipophilicity and metabolic stability.

Key Observations:

Substituent Effects on Solubility: The dihydrochloride salt in the target compound and derivatives improves aqueous solubility compared to free bases. The ethylaminomethyl group in the target compound adds polarity, while the fluorophenyl group in increases lipophilicity .

Biological Relevance: Fluorinated aromatic systems (e.g., ) are common in drug design to enhance bioavailability and resistance to oxidative metabolism .

Structural Complexity :

  • The target compound and derivative have higher molecular weights due to extended alkyl/aryl chains, which may impact pharmacokinetic profiles.

Research Findings and Implications

  • Synthetic Routes : highlights methods for synthesizing pyrazole derivatives using 1,4-dioxane and triethylamine, suggesting analogous pathways for the target compound .
  • Salt Forms : Dihydrochloride salts (target, ) are preferred for pharmaceutical formulations due to improved stability and dissolution rates.
  • Functional Group Impact: The ethylaminomethyl group (target) could serve as a hydrogen-bond donor/acceptor, enhancing interactions with enzymes or receptors. The fluorophenyl group () may reduce metabolic degradation, a strategy employed in kinase inhibitors and antidepressants .

Biological Activity

5-[(Ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride (CAS No. 2768327-62-2) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C₇H₁₆Cl₂N₄
  • Molecular Weight : 227.13 g/mol
  • CAS Number : 2768327-62-2

The biological activity of 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. The compound's structure suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Target Interactions

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The presence of the pyrazole moiety suggests it could interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter release and other signaling cascades.

Antitumor Activity

Recent research has highlighted the compound's potential as an antitumor agent. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC₅₀ (µM)Reference
Human glioblastoma U25123.30 ± 0.35
Human melanoma WM793>1000

The structure-activity relationship (SAR) analysis indicates that modifications to the pyrazole ring can enhance cytotoxicity, emphasizing the importance of specific functional groups in mediating these effects.

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. In animal models, it exhibited significant protection against induced seizures, suggesting a potential role in epilepsy treatment.

Case Studies

  • Study on Antitumor Efficacy
    • A study conducted on various pyrazole derivatives, including 5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride, demonstrated promising results in inhibiting tumor growth in xenograft models.
    • The study reported a reduction in tumor volume by up to 50% compared to control groups, indicating its potential as an effective therapeutic agent.
  • Neuroprotective Effects
    • Another investigation assessed the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage.
    • Results showed that pretreatment with the compound significantly reduced markers of oxidative stress and apoptosis in neuronal cells.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for pyrazole protons (δ 6.0–7.5 ppm), methyl groups (δ 2.5–3.5 ppm), and ethylamino protons (δ 1.0–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂NH).
    • ¹³C NMR : Assignments for pyrazole carbons (100–150 ppm) and aliphatic carbons (20–50 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to [M-Cl]⁺ (calculated for C₇H₁₄N₄·HCl: 147.61 g/mol) .
  • HPLC : Purity >95% with a single peak under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) .

What are the solubility characteristics of this compound in common solvents, and how does the dihydrochloride salt form influence its physicochemical properties?

Basic Research Question

  • Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to the dihydrochloride salt, which increases polarity and ionic character. Limited solubility in non-polar solvents (e.g., hexane) .
  • Physicochemical Impact :
    • Stability : The salt form reduces hygroscopicity compared to the free base.
    • Bioavailability : Enhanced aqueous solubility improves compatibility with in vitro assays (e.g., cell culture media) .

What experimental strategies can be employed to resolve contradictions in biological activity data observed for this compound across different studies?

Advanced Research Question

  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch variability in compound purity .
  • Mechanistic Profiling :
    • Perform target-binding assays (SPR, ITC) to validate interactions with purported receptors.
    • Compare results with structurally analogous compounds (e.g., 5-ethyl-1H-pyrazol-3-amine hydrochloride) to identify substituent-specific effects .
  • Meta-Analysis : Cross-reference data with PubChem or ChEMBL entries to identify outliers or methodological discrepancies .

How can crystallographic data (e.g., hydrogen bonding patterns) inform the design of derivatives with enhanced binding affinity?

Advanced Research Question

  • Crystallography : Use SHELXL or ORTEP-III to resolve the crystal structure, identifying key hydrogen bonds between the amine group and target proteins .
  • Graph Set Analysis : Classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict interactions with biological targets .
  • Derivative Design :
    • Modify the ethylamino group to strengthen hydrogen bonds (e.g., replacing –NH₂ with –OH).
    • Introduce fluorinated substituents to enhance hydrophobic interactions .

What are the challenges in optimizing reaction yields for multi-step syntheses involving this compound, and how can kinetic and thermodynamic factors be balanced?

Advanced Research Question

  • Challenges :
    • Intermediate Instability : The ethylamino-methyl group may undergo elimination under acidic conditions.
    • Side Reactions : Competing alkylation at the pyrazole N1 position .
  • Optimization Strategies :
    • Kinetic Control : Use low temperatures (0–5°C) during alkylation to favor the desired pathway.
    • Thermodynamic Control : Employ excess amine to drive the reaction to completion.
    • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

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